molecular formula C14H15N5O B1438839 1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105197-05-4

1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1438839
M. Wt: 269.3 g/mol
InChI Key: PQQFRJDWSZWTQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic routes to obtain substituted pyrimidopyrimidines, pyrimido [1,6- a ]pyrimidin-diones, pyrimidoquinazolines, tricyclic, tetracyclic, and binary systems have been discussed . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .


Molecular Structure Analysis

The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1 .


Chemical Reactions Analysis

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, have been studied .

Scientific Research Applications

Synthetic Strategies and Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, similar in structure to 1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is recognized as a privileged structure in medicinal chemistry. It has been extensively studied for its broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agents. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives involve various approaches, highlighting their versatility and potential in drug development (Cherukupalli et al., 2017).

Moreover, the pyranopyrimidine core is another related structure, emphasizing broader synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, employing hybrid catalysts, demonstrates the innovation in developing lead molecules with potential therapeutic applications (Parmar et al., 2023).

Therapeutic Applications and Biological Activities

The regio-orientation and regioselectivity of reactions leading to pyrazolo[1,5-a]pyrimidines are crucial for their biological activities. This insight helps in understanding the structural nuances that contribute to the therapeutic potential of these compounds (Mohamed & Mahmoud, 2019).

Pyrazolopyrimidines, structurally similar to the compound of interest, have been identified for their crucial role in various disease conditions, demonstrating significant medicinal potential. Their therapeutic significance spans across the central nervous system, cardiovascular system, cancer, and inflammation, underlining their versatility in drug development (Chauhan & Kumar, 2013).

Future Directions

The field of pyrimidine chemistry continues to be a rich area of research due to the wide range of biological activities exhibited by these compounds. Future research may focus on the development of novel synthetic methods, exploration of new biological activities, and the design of pyrimidine-based drugs .

properties

IUPAC Name

1-(2-aminoethyl)-5-benzylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c15-6-7-19-13-12(8-17-19)14(20)18(10-16-13)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQFRJDWSZWTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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